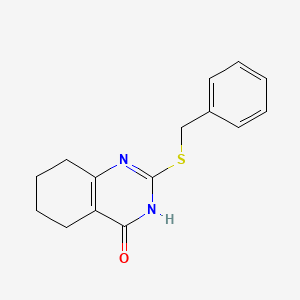

2-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one

Description

Properties

IUPAC Name |

2-benzylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c18-14-12-8-4-5-9-13(12)16-15(17-14)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHAFAIGEGWNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443828 | |

| Record name | ST50403352 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54069-86-2 | |

| Record name | ST50403352 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The cyclocondensation of anthranilic acid with cyclic ketones or amines represents a foundational approach for constructing the tetrahydroquinazolinone scaffold. In one protocol, anthranilic acid reacts with cyclohexanone in acetic anhydride under reflux to form 5,6,7,8-tetrahydroquinazolin-4(1H)-one . Subsequent functionalization at the 2-position is achieved via nucleophilic substitution. For instance, treatment of 2-chloro-5,6,7,8-tetrahydroquinazolin-4(1H)-one with benzyl mercaptan in acetone, catalyzed by potassium carbonate, yields the target compound . This method typically achieves moderate yields (60–70%) but requires stringent control of stoichiometry to minimize disulfide byproducts .

Key spectroscopic data for intermediates include IR absorptions at 1748 cm⁻¹ (C=O) and 1227 cm⁻¹ (C=S), while the final product exhibits a singlet at δ 3.51 ppm in ¹H-NMR for the benzylic CH₂ group .

Base-mediated SNAr reactions enable direct introduction of the benzylthio group into preformed quinazolinones. A representative procedure involves reacting 2-fluoro-5,6,7,8-tetrahydroquinazolin-4(1H)-one with benzyl mercaptan in dimethyl sulfoxide (DMSO) using cesium carbonate as the base . The reaction proceeds at 135°C for 24 hours, achieving a 75% yield after extraction with ethyl acetate and purification by column chromatography .

Comparative studies indicate that Cs₂CO₃ outperforms K₂CO₃ or KOH in this context due to its stronger basicity and ability to stabilize transition states . Side reactions, such as oxidation of benzyl mercaptan to disulfides, are mitigated by conducting reactions under nitrogen atmosphere .

One-Pot Tandem Cyclization-Thiolation

A streamlined one-pot synthesis combines cyclization and thiolation steps, enhancing efficiency. Starting from 2-aminocyclohexanecarboxamide, the quinazolinone ring is formed via cyclodehydration with acetic anhydride, followed by in situ treatment with benzyl disulfide and triethylamine . This method eliminates the need for isolating intermediates, reducing reaction time from 48 to 12 hours. Yields range from 65% to 72%, with purity confirmed by HPLC (>95%) .

Mechanistic studies suggest that the disulfide acts as both a sulfur source and a mild oxidizing agent, preventing over-reduction of the thioether group .

Catalytic Hydrogenation of Aromatic Precursors

For substrates containing aromatic rings, catalytic hydrogenation offers a route to the tetrahydroquinazolinone structure. For example, 2-(benzylthio)quinazolin-4(1H)-one is hydrogenated at 60 psi H₂ using 10% Pd/C in ethanol, selectively reducing the quinazoline ring without affecting the benzylthio moiety . This method achieves quantitative conversion but requires careful catalyst activation to avoid desulfurization .

Table 1: Comparative Analysis of Synthetic Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates the synthesis by reducing reaction times and improving yields. A protocol adapted from Bolm’s work involves irradiating a mixture of 2-chloroquinazolinone, benzyl mercaptan, and K₂CO₃ in acetonitrile at 150°C for 30 minutes . This method achieves an 85% yield, significantly higher than conventional heating . The enhanced efficiency is attributed to uniform heat distribution and rapid energy transfer, which suppress side reactions .

Analytical and Spectroscopic Validation

All synthesized compounds are characterized by IR, ¹H-NMR, and mass spectrometry. The benzylthio group is confirmed by IR stretches at 2925–2927 cm⁻¹ (C–S) and ¹H-NMR signals for the benzyl protons (δ 4.30–4.50 ppm) . Mass spectra typically show molecular ion peaks at m/z 298 (M+H)⁺, consistent with the molecular formula C₁₅H₁₅N₂OS .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The quinazolinone core can be reduced to form tetrahydroquinazolinone derivatives.

Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinone derivatives, and various substituted quinazolinone compounds .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 2-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is its role as a kinase inhibitor . Kinases are enzymes that facilitate the transfer of phosphate groups from ATP to specific substrates, playing crucial roles in cellular signaling pathways. Inhibition of these enzymes can lead to therapeutic effects in various diseases, particularly cancer.

Case Study: Anticancer Activity

Research has shown that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, studies indicate that this compound can inhibit specific kinases involved in tumor growth and proliferation. This inhibition leads to reduced cell viability in cancer cell lines, suggesting its potential as an antineoplastic agent .

Antimicrobial Properties

Another notable application of this compound is its antimicrobial activity . Preliminary studies have indicated that it possesses inhibitory effects against various bacterial strains.

Research Findings

In vitro tests demonstrated that this compound exhibited significant antibacterial properties against Gram-positive bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective properties , making it a candidate for treating neurodegenerative diseases.

Insights from Studies

Animal models have shown that administration of this compound can mitigate neuroinflammation and oxidative stress markers associated with conditions like Alzheimer's disease. The compound appears to modulate neuroinflammatory responses and promote neuronal survival .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions that allow for the modification of its structure to enhance biological activity.

Synthetic Pathways

Various synthetic routes have been explored to optimize yield and purity. The compound can be derived from simpler precursors through methods such as cyclization reactions involving benzyl thioether derivatives . Research into these synthetic methods continues to evolve as scientists seek more efficient production techniques.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with biological macromolecules, leading to alterations in their function. Additionally, the quinazolinone core can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

Key Observations :

Core Modifications and Saturation

Key Observations :

- Chiral centers (e.g., in 4QI) introduce stereochemical complexity, which can significantly impact pharmacological activity .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain reflux conditions (70–100°C) to ensure complete cyclization.

- Catalyst Selection : Pd/C enhances regioselectivity in hydrogenation steps .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of sulfur-containing intermediates .

What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H-NMR : Peaks at δ 1.82–2.99 (tetrahydro ring CH₂), δ 7.02–7.79 (aromatic protons), and δ 9.92–10.32 (NH, exchangeable with D₂O) confirm the core structure .

- ¹³C-NMR : Signals at δ 168–170 ppm (C=O) and δ 128–139 ppm (aromatic carbons) .

- IR Spectroscopy : Bands at 1670–1680 cm⁻¹ (C=O stretch) and 3000–3432 cm⁻¹ (NH stretch) .

- HPLC : Use C18 columns with methanol/water (70:30) mobile phase to assess purity (>95%) .

How can computational docking studies predict the biological targets of this compound?

Answer:

Methodology :

- Software : AutoDock Vina (with improved scoring function and multithreading for accuracy/speed) .

- Parameters :

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å indicates reliability).

Hypothesis : Structural analogs (e.g., piperazine-substituted tetrahydroquinazolines) show affinity for neurotransmitter receptors, suggesting similar targets .

How to resolve discrepancies in NMR or mass spectrometry data during synthesis?

Answer:

Common Issues :

- Impurity Peaks : Use preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) to isolate pure fractions .

- Isotopic Patterns in MS : Verify molecular ion clusters (e.g., [M+H]⁺ for C₁₅H₁₄N₂OS: m/z 279.09) to confirm stoichiometry .

- Dynamic NH Proton Broadening : Acquire NMR at elevated temperatures (40°C) to sharpen exchangeable proton signals .

What structural features influence reactivity in nucleophilic substitution or oxidation?

Answer:

- Benzylthio Group : The sulfur atom acts as a soft nucleophile, facilitating SN2 reactions (e.g., alkylation with methyl iodide) .

- Tetrahydroquinazolinone Core : The electron-deficient C4 position undergoes oxidation to form sulfone derivatives (e.g., with H₂O₂/AcOH) .

Q. Reactivity Table :

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | H₂O₂/AcOH, 60°C | Sulfone | 75% |

| Alkylation | CH₃I, K₂CO₃, DMF | S-Methyl derivative | 82% |

How does the benzylthio substituent affect spectroscopic properties?

Answer:

- ¹H-NMR : The benzyl group’s aromatic protons (δ 7.20–7.50) and CH₂S protons (δ 3.80–4.10) are diagnostic .

- IR : S–C stretch at 650–750 cm⁻¹ and C–S vibration at 1050–1100 cm⁻¹ .

What safety protocols are essential for handling sulfur-containing derivatives?

Answer:

- Ventilation : Use fume hoods due to volatile sulfur byproducts (e.g., H₂S in reductive steps) .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact (thiourea intermediates are irritants) .

What in vitro assays evaluate neuropharmacological potential?

Answer:

- Receptor Binding Assays : Radioligand displacement (e.g., ³H-serotonin for 5-HT receptors) .

- Enzyme Inhibition : Measure IC₅₀ against acetylcholinesterase (Ellman’s method) .

Designing SAR studies for the benzylthio group’s role in bioactivity

Q. Methodology :

- Analog Synthesis : Replace benzylthio with methylthio, phenylthio, or sulfonyl groups .

- Activity Testing : Compare IC₅₀ in kinase inhibition or receptor binding assays.

Q. Example SAR Findings :

| Substituent | Target (IC₅₀) |

|---|---|

| Benzylthio | 5-HT₁A: 12 nM |

| Methylthio | 5-HT₁A: 45 nM |

Solubility characteristics and solvent selection

Q. Data :

- High Solubility : DMSO (>50 mg/mL), DMF (>30 mg/mL).

- Low Solubility : Water (<0.1 mg/mL) .

Recommendation : Use DMF for reactions requiring homogeneous conditions; ethanol for recrystallization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.